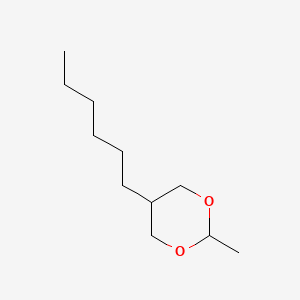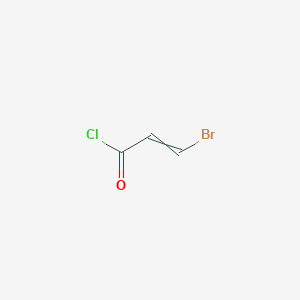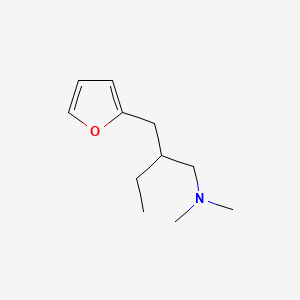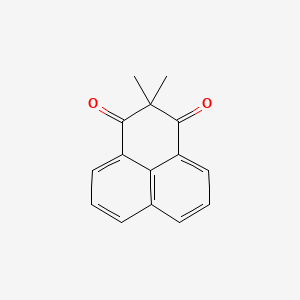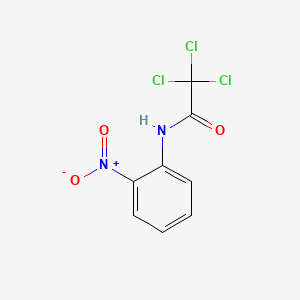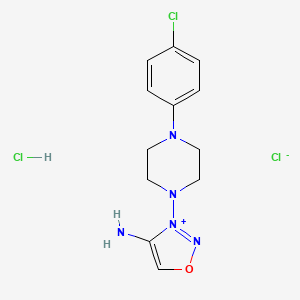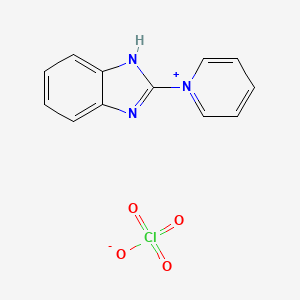
1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate is a heterocyclic compound that combines the structural features of benzimidazole and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The pyridine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the perchlorate salt by reacting the intermediate with perchloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and salt formation are likely to be applied on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced derivatives .
Applications De Recherche Scientifique
1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A core structure in many biologically active molecules, known for its antimicrobial and anticancer properties.
Pyridine: A basic heterocyclic compound with applications in pharmaceuticals and agrochemicals.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Another compound with similar structural features, used in materials science and catalysis.
Uniqueness
1-(1H-Benzimidazol-2-yl)pyridin-1-ium perchlorate is unique due to its combination of benzimidazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
13531-64-1 |
|---|---|
Formule moléculaire |
C12H10ClN3O4 |
Poids moléculaire |
295.68 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-yl-1H-benzimidazole;perchlorate |
InChI |
InChI=1S/C12H10N3.ClHO4/c1-4-8-15(9-5-1)12-13-10-6-2-3-7-11(10)14-12;2-1(3,4)5/h1-9H,(H,13,14);(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
UEZAILHICWQYOU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)C2=NC3=CC=CC=C3N2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



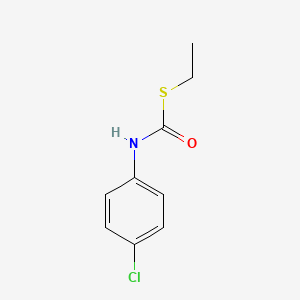

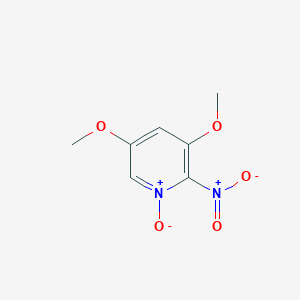
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
